6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid 6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247692
InChI: InChI=1S/C23H27NO4/c1-23(2,12-11-21(25)26)13-14-24-22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid

CAS No.:

Cat. No.: VC18247692

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid -

Specification

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name 6-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-23(2,12-11-21(25)26)13-14-24-22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key BYIYAQVUQOFBDO-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCC(=O)O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid belongs to the class of Fmoc-protected amino acids. Its systematic name reflects the integration of a fluorenylmethoxycarbonyl group at the amino terminus of a 4,4-dimethylhexanoic acid backbone. The molecular formula is C<sub>23</sub>H<sub>27</sub>NO<sub>4</sub>, with a molecular weight of 381.47 g/mol .

Structural Features

The compound’s structure comprises three key components:

  • Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety (C<sub>15</sub>H<sub>13</sub>O<sub>2</sub>) that shields the amino group during peptide synthesis, preventing undesired side reactions.

  • Branched Alkyl Chain: A 4,4-dimethylhexanoic acid backbone introducing steric hindrance, which enhances resistance to enzymatic degradation and improves solubility in organic solvents .

  • Carboxylic Acid Terminus: Enables coupling to subsequent amino acids or solid-phase resins in SPPS .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number1493713-31-7
Molecular FormulaC<sub>23</sub>H<sub>27</sub>NO<sub>4</sub>
Molecular Weight381.47 g/mol
SMILESCC(C)(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChI KeySHBLRHRDEWJMSP-FQEVSTJZSA-N

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylhexanoic acid involves multi-step protocols to ensure high purity and yield. A representative method includes:

  • Fmoc Protection: Reaction of 6-amino-4,4-dimethylhexanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) under basic conditions.

  • Acid Deprotection: Selective removal of tert-butyl or benzyl ester groups using trifluoroacetic acid (TFA) in chloroform/water mixtures .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Fmoc ProtectionFmoc-Cl, DCM, DIEA, 0°C, 2h85–90%
Ester HydrolysisTFA/CHCl<sub>3</sub>/H<sub>2</sub>O (9:1), 30 min95%

Industrial Scalability

Industrial production emphasizes cost efficiency and reproducibility. Continuous-flow reactors and immobilized enzymes are employed to enhance reaction kinetics, achieving batch sizes exceeding 10 kg with >98% purity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL). The 4,4-dimethyl group confers stability against racemization at elevated temperatures (>40°C), a critical advantage in prolonged synthesis .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H), 7.42 (t, 2H), 4.32 (m, 1H, α-CH), 1.41 (s, 6H, 4,4-(CH<sub>3</sub>)<sub>2</sub>) .

  • IR (KBr): 3300 cm<sup>−1</sup> (N-H stretch), 1720 cm<sup>−1</sup> (C=O, Fmoc), 1650 cm<sup>−1</sup> (amide I).

Applications in Peptide Synthesis and Drug Development

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is selectively removed using piperidine, enabling sequential peptide elongation. The dimethylhexanoic acid backbone minimizes aggregation during synthesis, particularly for hydrophobic peptides.

Pharmaceutical Relevance

  • Anticancer Peptides: Incorporated into lipophilic domains of tumor-targeting peptides to enhance cell membrane permeability .

  • Antimicrobial Agents: Modifies peptide amphiphilicity, improving efficacy against Gram-negative bacteria .

SupplierLocationPurityPrice (1g)
ChemScene, LLCNew Jersey, USA≥98%$250

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